molecular formula C29H40N6O7 B10776841 1,5-Bis(n-benzyloxycarbonyl-l-leucinyl)carbohydrazide

1,5-Bis(n-benzyloxycarbonyl-l-leucinyl)carbohydrazide

Cat. No.: B10776841
M. Wt: 584.7 g/mol
InChI Key: HGDUWJVGIGLVOH-ZEQRLZLVSA-N
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Description

Dibenzyl (carbonylbis{2,1-hydrazinediyl[(2S)-4-methyl-1-oxo-1,2-pentanediyl]})biscarbamate is an organic compound with the molecular formula C29H40N6O7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl (carbonylbis{2,1-hydrazinediyl[(2S)-4-methyl-1-oxo-1,2-pentanediyl]})biscarbamate involves multiple steps. The starting materials typically include leucine derivatives and hydrazine. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (carbonylbis{2,1-hydrazinediyl[(2S)-4-methyl-1-oxo-1,2-pentanediyl]})biscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Dibenzyl (carbonylbis{2,1-hydrazinediyl[(2S)-4-methyl-1-oxo-1,2-pentanediyl]})biscarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzyl (carbonylbis{2,1-hydrazinediyl[(2S)-4-methyl-1-oxo-1,2-pentanediyl]})biscarbamate involves its interaction with specific molecular targets, such as enzymes. It may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved include those related to enzyme regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl (carbonylbis{2,1-hydrazinediyl[(2S)-4-methyl-1-oxo-1,2-pentanediyl]})biscarbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets.

Properties

Molecular Formula

C29H40N6O7

Molecular Weight

584.7 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[2-[[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]carbamoyl]hydrazinyl]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C29H40N6O7/c1-19(2)15-23(30-28(39)41-17-21-11-7-5-8-12-21)25(36)32-34-27(38)35-33-26(37)24(16-20(3)4)31-29(40)42-18-22-13-9-6-10-14-22/h5-14,19-20,23-24H,15-18H2,1-4H3,(H,30,39)(H,31,40)(H,32,36)(H,33,37)(H2,34,35,38)/t23-,24-/m0/s1

InChI Key

HGDUWJVGIGLVOH-ZEQRLZLVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NNC(=O)NNC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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